Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 88463-19-8
VCID: VC17942271
InChI: InChI=1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)
SMILES:
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol

Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

CAS No.: 88463-19-8

Cat. No.: VC17942271

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate - 88463-19-8

Specification

CAS No. 88463-19-8
Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name benzyl N-(1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Standard InChI InChI=1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)
Standard InChI Key LWAHIZLDUQONHV-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1

Introduction

Structural and Chemical Properties

Molecular Architecture

Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is a chiral molecule with a valine-derived backbone. The IUPAC name, benzyl N-(1-amino-3-methyl-1-oxobutan-2-yl)carbamate, reflects its carbamate linkage between a benzyl group and the α-amino group of valinamide . The SMILES notation CC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 delineates its branched alkyl chain, amide functionalities, and aromatic benzyl moiety .

Key structural elements include:

  • Carbamate group: The benzyloxycarbonyl (Cbz) group protects the amine, preventing undesired reactions during peptide elongation.

  • Valinamide core: The 3-methylbutanamide structure mimics valine, facilitating its use in peptide synthesis.

  • Chirality: The compound exists in enantiomeric forms, with the (S)-enantiomer (CAS 13139-28-1) being a distinct stereoisomer .

Physicochemical Characteristics

The compound’s molecular weight of 250.29 g/mol and calculated LogP value (derived from its structure) suggest moderate hydrophobicity, ideal for solubility in organic solvents like DMF or DCM . Its stability under acidic conditions makes it suitable for solid-phase peptide synthesis, though storage at freezing temperatures (-20°C) is recommended to prevent degradation .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate typically involves amino group protection using benzyl chloroformate (Cbz-Cl). A representative route includes:

  • Protection of valine: Reaction of L-valine with Cbz-Cl in alkaline aqueous conditions to form N-Cbz-valine.

  • Amidation: Conversion of the carboxylic acid to an amide using ammonium chloride or similar reagents.

  • Purification: Isolation via recrystallization or reverse-phase HPLC to achieve >90% purity .

This method parallels protocols for analogous carbamates, ensuring scalability for industrial applications.

Stereochemical Considerations

The (S)-enantiomer (CAS 13139-28-1) is synthesized using enantiomerically pure valine, emphasizing the role of stereochemistry in biological activity . Comparative studies between enantiomers could elucidate differences in binding affinities or metabolic stability, though such data remain underreported for this specific compound.

Applications in Peptide Synthesis and Drug Discovery

Role in Peptide Chemistry

As a protected valine derivative, this compound enables sequential peptide assembly by:

  • Preventing undesired side reactions: The Cbz group blocks amine participation in coupling reactions until deprotection.

  • Enhancing solubility: The benzyl moiety improves solubility in non-polar solvents, facilitating solid-phase synthesis .

Antiviral Research

A 2013 study identified structurally related carbamates as inhibitors of SARS-CoV 3CL protease, a critical enzyme for viral replication . Key findings include:

  • Cbz group efficacy: Introducing a Cbz moiety at the P3 position (e.g., compound 25c) improved inhibitory activity (K = 0.46 μM) compared to analogues lacking this group .

  • Hydrogen bonding interactions: The carbamate’s carbonyl oxygen forms hydrogen bonds with Glu166 in the protease active site, enhancing binding affinity .

These insights suggest potential utility in designing peptidomimetic antivirals, though direct evidence for this compound remains speculative.

Comparative Analysis with Analogues

Structural Analogues

  • (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate (CAS 13139-28-1): The enantiomer exhibits identical physical properties but may differ in biological activity due to stereospecific enzyme interactions .

  • N-Cbz-L-valinamide: A synonym highlighting its valine-derived structure .

Functional Analogues in Drug Discovery

Compounds like N-(3-methoxyphenyl)glycyl derivatives (e.g., 26m, K = 0.39 μM) demonstrate how modifying the P3 moiety enhances protease inhibition, providing a template for optimizing this carbamate .

Future Directions and Research Opportunities

Optimization for Therapeutic Use

  • Bioavailability enhancement: Modifying the benzyl group to improve metabolic stability.

  • Stereochemical studies: Evaluating enantiomer-specific effects on protease inhibition.

Expanding Applications

  • Anticancer agents: Exploring carbamates as warheads in targeted therapies.

  • Antibacterial peptidomimetics: Leveraging the valine backbone for disrupting bacterial cell walls.

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